2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Benzofuran Derivatives in Antitumor and Antimicrobial Activities
Benzofuran derivatives have been studied for their antitumor and antimicrobial activities. For instance, a study on hetero aromatic benzofurans derived from visnagin highlighted their strong to moderate cytotoxicity against liver HEPG2 cancer cell lines and antimicrobial activity against various strains. Compounds synthesized in this study showed varying degrees of activity, indicating the potential utility of benzofuran derivatives in cancer and infection treatment (El-Nakkady et al., 2012).
Piperidine Derivatives and Sulfur Chemistry
Piperidine derivatives have diverse applications in sulfur chemistry, leading to the synthesis of sulfur-nitrogen heterocycles. The use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has facilitated the preparation of various sulfur-containing heterocycles, highlighting the versatility of piperidine derivatives in chemical synthesis (Bryce, 1984).
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-21-22-19(27-13)14-7-9-23(10-8-14)17(24)12-25-16-6-4-5-15-11-20(2,3)26-18(15)16/h4-6,14H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBHDUFESRCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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